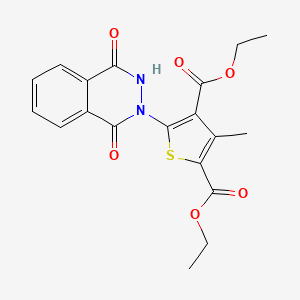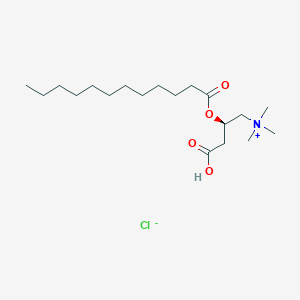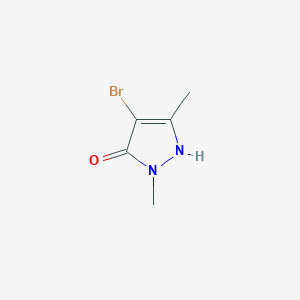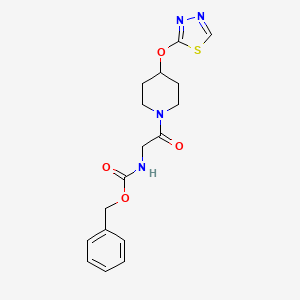
diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound known for its unique chemical structure that integrates elements from multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step processes:
Step One: Preparation of the 3-methylthiophene-2,4-dicarboxylate precursor, generally through alkylation reactions.
Step Two: Integration of the 1,4-dioxo-3,4-dihydrophthalazin moiety, often achieved by condensation reactions.
Step Three: Esterification to form the diethyl ester derivative.
Industrial Production Methods
For industrial-scale production, the synthesis process must be optimized for cost-efficiency and yield. This may involve the use of continuous flow reactors and automated synthesis platforms, ensuring high reproducibility and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate can undergo oxidation reactions, often yielding higher oxidation state derivatives.
Reduction: Reduction processes typically target the carbonyl groups within the phthalazin and thiophene rings, altering the compound's electronic properties.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides, sulfonating agents.
Major Products Formed
The reactions lead to a variety of products, depending on the reagents used. For instance, oxidation could yield sulfoxides or sulfones, while reduction might produce alcohols or amines.
Aplicaciones Científicas De Investigación
Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate has a wide range of research applications:
Chemistry: Used as a building block for complex organic synthesis due to its versatile reactivity.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: The compound may interact with various proteins, enzymes, or receptors.
Pathways Involved: It can influence biochemical pathways related to oxidative stress, inflammation, or cell proliferation.
Comparación Con Compuestos Similares
When compared to other compounds with similar functional groups, diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique structural features, which grant it specific reactivity and interaction profiles.
List of Similar Compounds
Diethyl 3-methylthiophene-2,4-dicarboxylate
1,4-Dioxo-3,4-dihydrophthalazine-2-carboxylic acid derivatives
Substituted thiophene derivatives
Propiedades
IUPAC Name |
diethyl 5-(1,4-dioxo-3H-phthalazin-2-yl)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-4-26-18(24)13-10(3)14(19(25)27-5-2)28-17(13)21-16(23)12-9-7-6-8-11(12)15(22)20-21/h6-9H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFJBQUNVNISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide](/img/structure/B2477446.png)
![5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B2477449.png)
![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2477450.png)

![3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2477454.png)


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2477459.png)

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2477462.png)
![1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2477464.png)


